SMARCA2-IN-10 vs. SMARCA2/4-IN-1: Functional Selectivity Discrimination in SMARCA4-Deficient vs. Proficient Cellular Models
SMARCA2-IN-10 (Compound 4) demonstrates functional selectivity by inducing cell death specifically in SMARCA4-deficient tumor cells, a phenotype not observed with the dual inhibitor SMARCA2/4-IN-1, which inhibits both SMARCA2 (IC50 = 3.8 μM) and SMARCA4 (IC50 = 1.7 μM) with comparable potency . While SMARCA2/4-IN-1's near-equipotent dual inhibition precludes a synthetic lethality window, SMARCA2-IN-10 was identified through virtual screening targeting a binding pocket with selective modification potential, and its cellular activity profile—inducing death exclusively in SMARCA4-deficient backgrounds—confirms that its ATPase domain engagement translates into paralog-selective functional outcomes [1]. The SMARCA2 ATPase IC50 of 17.676 μM for SMARCA2-IN-10, though modest in absolute potency, represents a meaningful differentiation parameter when coupled with the absence of equipotent SMARCA4 inhibition, as evidenced by the viability rescue observed in SMARCA4-proficient cells [1].
| Evidence Dimension | SMARCA2 vs. SMARCA4 ATPase inhibition selectivity and functional consequence |
|---|---|
| Target Compound Data | SMARCA2 ATPase IC50 = 17.676 μM; induces cell death selectively in SMARCA4-deficient tumor cells |
| Comparator Or Baseline | SMARCA2/4-IN-1: SMARCA2 IC50 = 3.8 μM, SMARCA4 IC50 = 1.7 μM (1.7-fold selectivity ratio); dual inhibition abolishes synthetic lethality window |
| Quantified Difference | SMARCA2-IN-10 exhibits SMARCA4-deficient-selective cell death phenotype not achievable with equipotent dual inhibitors; selectivity ratio for SMARCA2-IN-10 is qualitatively distinct (no quantifiable SMARCA4 inhibition observed at tested concentrations) vs. SMARCA2/4-IN-1's 1.7-fold ratio |
| Conditions | SMARCA2 ATPase enzymatic assay; SMARCA4-deficient vs. SMARCA4-proficient tumor cell viability assays (cell lines: SMARCA4-mutant non-small cell lung cancer, small cell ovarian carcinoma, melanoma models) |
Why This Matters
The functional selectivity of SMARCA2-IN-10 for SMARCA4-deficient cells enables synthetic lethality experiments that dual inhibitors cannot perform, making it the appropriate tool compound for validating SMARCA2 dependency in SMARCA4-mutant cancer models.
- [1] Zhu J, Bai X, Xiong Y, Xie C, Chen Y, Sun H. Discovery of Novel Selective Inhibitors of SMARCA2 ATPase Domain by Virtual Screening and Biological Evaluation. ACS Med Chem Lett. 2025 Sep 15;16(10):2032-2040. doi: 10.1021/acsmedchemlett.5c00459. PMID: 41089483. View Source
